Losartan Impurity D is a significant impurity associated with the pharmaceutical compound Losartan, which is primarily used as an antihypertensive medication. Losartan itself is an angiotensin II receptor blocker, and its impurities can affect the drug's efficacy and safety profile. Understanding these impurities is crucial for quality control in pharmaceutical manufacturing.
Losartan Impurity D is typically identified during the quality assessment of Losartan potassium, which is the active pharmaceutical ingredient. The impurity has been characterized in various studies focusing on the synthesis and analysis of Losartan and its related compounds. The primary sources of information regarding Losartan Impurity D include academic journals, patents, and pharmaceutical analytical reports that detail its synthesis and characterization methods .
Losartan Impurity D is classified as a chemical impurity. It falls under the category of organic compounds that may arise during the synthesis of Losartan or through degradation processes. Its presence in pharmaceutical formulations must be monitored to ensure compliance with regulatory standards.
The synthesis of Losartan Impurity D involves several chemical reactions that can vary based on the starting materials and conditions used. Common methodologies include:
For example, one method involves mixing Losartan potassium with acetone and potassium hydroxide, followed by a series of crystallization steps to isolate N-methyl Losartan, which can be a precursor to various impurities including Impurity D. The yield and purity of synthesized compounds are critical metrics during these processes .
Losartan Impurity D's molecular structure can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The structural formula typically includes elements like nitrogen, carbon, oxygen, and chlorine, reflecting its relationship to the parent compound Losartan.
The molecular weight and specific structural features are essential for identifying this impurity. For instance, NMR data can provide insights into the hydrogen environments within the molecule, aiding in confirming its identity against known standards .
Losartan Impurity D can participate in various chemical reactions typical for organic compounds. These may include:
The synthesis often requires careful control of conditions such as temperature and pH to favor desired pathways while minimizing side reactions that could lead to other impurities.
Losartan Impurity D typically appears as a solid at room temperature. Its solubility varies depending on the solvent used, with polar solvents generally providing better solubility.
The chemical properties include stability under various pH conditions and reactivity with common reagents used in pharmaceutical formulations. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify this impurity in drug formulations .
Losartan Impurity D serves primarily in research contexts where understanding drug purity and stability is critical. It is utilized in:
By comprehensively studying Losartan Impurity D, researchers aim to enhance drug formulation processes and ensure patient safety through rigorous quality assurance practices.
Losartan Impurity D, chemically designated as 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (CAS 83857-96-9), is a structurally significant process-related impurity monitored under stringent pharmacopeial standards. Its molecular formula (C8H11ClN2O) and weight (186.64 g/mol) are cataloged in both European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs, where it is designated as "Losartan Impurity D" (EP) and "Losartan Related Compound A" (USP) [1] [10]. This impurity arises during the synthesis of losartan potassium, the active pharmaceutical ingredient (API) in angiotensin II receptor blockers (ARBs). The European Directorate for the Quality of Medicines & Healthcare (EDQM) supplies certified reference standards (CRS) for this impurity, which are mandatory for identity confirmation and quantification in drug products [5].
ICH Guidelines Q3A(R2) and Q3B(R2) classify such impurities based on their toxicological significance and permissible thresholds. Losartan Impurity D falls under "Qualified Impurities" requiring identification thresholds of 0.10%–0.15% in APIs. Pharmacopeial methods mandate its control through high-performance liquid chromatography (HPLC) with relative retention time (RRT) specifications, ensuring batch consistency [1] [10]. Manufacturers must provide comprehensive characterization data, including 1H-NMR, 13C-NMR, mass spectrometry, and infrared spectroscopy, to regulatory bodies as proof of structural integrity and purity ≥95% [10].
Table 1: Molecular Data for Losartan Impurity D
| Property | Value |
|---|---|
| Chemical Name | 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde |
| CAS Number | 83857-96-9 |
| Molecular Formula | C8H11ClN2O |
| Molecular Weight | 186.64 g/mol |
| Pharmacopeial Status | EP Impurity D, USP Related Compound A |
| Key Pharmacopeial Tests | HPLC (RRT), Spectroscopic Identification |
The control of impurities in ARBs like losartan is governed by a tiered regulatory framework that prioritizes patient safety through risk-based thresholds. The ICH Q3A/B guidelines establish general limits for organic impurities, but carcinogenic nitrosamines (e.g., NDMA, NDEA) and mutagenic azido compounds (e.g., AZBT) require stricter oversight due to genotoxic potential [3] [6]. For nitrosamines, the FDA mandates an acceptable intake limit of 26.5 ng/day, translating to ppm-level controls in drug substances [8]. Regulatory agencies enforce validated analytical methods capable of detecting impurities at these ultra-trace levels. For example, the FDA-approved UPLC-MS/MS method for losartan uses an Atlantis Premier BEH C18 AX Column to achieve a limit of quantitation (LOQ) of 0.5 ng/mL (0.005 ppm) for NDMA, NDEA, and NMBA [8].
The European Medicines Agency (EMA) requires manufacturers to conduct risk assessments for nitrosamine formation across drug production processes. This includes evaluating raw materials, solvents, and manufacturing conditions that could introduce nitrosating agents. For azido impurities like AZBT, the Threshold of Toxicological Concern (TTC) of 1.5 μg/day applies, necessitating sensitive LC-MS/HRMS (high-resolution mass spectrometry) screening in finished products [4] [7].
Table 2: Regulatory Thresholds and Analytical Requirements for Key Impurities in ARBs
| Impurity Type | Acceptable Limit | Analytical Method | Detection Challenge |
|---|---|---|---|
| Nitrosamines (NDMA, NDEA) | 26.5 ng/day (FDA) | UPLC-MS/MS with APCI detection | Retention of polar NDMA |
| Azido Impurities (AZBT) | 1.5 μg/day (TTC) | LC-MS/HRMS with in silico fragmentation | Structural elucidation of unknowns |
| Process-Related (Impurity D) | 0.10%–0.15% (ICH) | HPLC with pharmacopeial RRT | Co-elution with matrix components |
The sartan class of antihypertensives has faced global recalls since 2018 due to contaminations with carcinogenic nitrosamines and mutagenic azido impurities. These episodes triggered a paradigm shift in regulatory approaches to impurity control. The initial recalls involved valsartan APIs sourced from China, where process changes (using sodium nitrite with dimethylformamide) generated NDMA and NDEA above acceptable limits. By 2020, recalls expanded to include >1,400 product lots of losartan, irbesartan, and metformin, with the FDA citing "inadequate control of manufacturing processes" [3].
In 2021, a new crisis emerged with azido impurities (e.g., azidomethyl-biphenyl-tetrazole, AZBT) detected in losartan and irbesartan batches across Canada, France, Switzerland, and the UK. These impurities formed during tetrazole ring synthesis when sodium azide reacted with raw materials under acidic conditions. Contaminated products were immediately withdrawn as AZBT exceeded the TTC and posed mutagenic risks [4] [7]. Regulatory responses included:
Table 3: Timeline of Major Regulatory Actions and Recalls for Sartans (2018–2022)
| Year | Impurity Type | Affected Products | Regulatory Action | Root Cause Identified |
|---|---|---|---|---|
| 2018 | Nitrosamines (NDMA/NDEA) | Valsartan, Losartan APIs | FDA/EMA recalls; Updated ICH M7 guidance | Use of nitrosating solvents in synthesis |
| 2019 | NMBA | Losartan tablets | FDA import alerts; Manufacturing suspensions | Process contamination during crystallization |
| 2021 | Azido (AZBT) | Losartan, Irbesartan | Batch recalls in EU/Canada; Mandatory TTC compliance | Azide chemistry in tetrazole ring formation |
| 2022 | Nitrosamine variants | Losartan combinations | Enhanced LC-MS/HRMS monitoring; Supplier qualifications | Degradation during storage |
These incidents underscore the critical role of pharmacopeial standards like those controlling Losartan Impurity D. They serve as benchmarks not only for quality control but also for evolving regulatory strategies targeting emergent impurities in complex drug supply chains [3] [4] [7].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: